molecular formula C12H26O B1618612 6-Ethyl-3-decanol CAS No. 19780-31-5

6-Ethyl-3-decanol

Cat. No.: B1618612
CAS No.: 19780-31-5
M. Wt: 186.33 g/mol
InChI Key: ZFVYZHDDIOBINE-UHFFFAOYSA-N
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Description

6-Ethyl-3-decanol is an organic compound with the molecular formula C12H26O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a decane chain, with an ethyl group attached to the sixth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethyl-3-decanol can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For example, the reaction of ethylmagnesium bromide with 3-decanone can yield this compound.

    Reduction of Ketones: Another method involves the reduction of 6-ethyl-3-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical synthesis processes, often involving the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-decanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-ethyl-3-decanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form the corresponding alkane, 6-ethyl-3-decane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 6-ethyl-3-chlorodecane.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

6-Ethyl-3-decanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-3-decanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biochemical processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

6-Ethyl-3-decanol can be compared with other similar compounds, such as:

    3-Decanol: Lacks the ethyl group at the sixth carbon, resulting in different chemical and physical properties.

    6-Methyl-3-decanol: Has a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    3-Decanol, 6-propyl-: Contains a propyl group at the sixth carbon, which affects its overall structure and function.

The uniqueness of this compound lies in its specific structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

6-ethyldecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVYZHDDIOBINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941559
Record name 6-Ethyldecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-31-5
Record name 3-Decanol, 6-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC166446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ethyldecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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